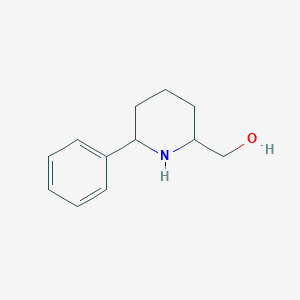

(6-Phenyl-piperidin-2-yl)-methanol

Description

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

(6-phenylpiperidin-2-yl)methanol |

InChI |

InChI=1S/C12H17NO/c14-9-11-7-4-8-12(13-11)10-5-2-1-3-6-10/h1-3,5-6,11-14H,4,7-9H2 |

InChI Key |

LVCSLBWBCQDKEH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC(C1)C2=CC=CC=C2)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

The evidence focuses on pyridine derivatives with hydroxymethyl groups and varied substituents. Below is a detailed comparison based on available

Structural Analogues and Substituent Effects

Table 1: Key Structural and Chemical Properties of Selected Analogues

Key Observations:

Core Structure Differences :

- Piperidine vs. Pyridine : Piperidine’s saturated ring with a secondary amine (vs. pyridine’s aromatic nitrogen) increases basicity and conformational flexibility. This may enhance interactions with biological targets but complicates synthetic routes compared to pyridine derivatives .

- Hybrid Structures : The pyrrolidine-pyridine hybrid (CAS 1228666-40-7) introduces a fluorinated substituent and a fused ring system, which could improve metabolic stability or binding affinity in drug design .

Physicochemical Properties: The methyl-substituted pyridinemethanol (CAS 1122-71-0) has a lower molecular weight (123.16 g/mol) compared to fluorinated or methoxy analogues, suggesting better solubility in polar solvents like methanol or ethanol .

Q & A

Q. What are the key steps and optimal reaction conditions for synthesizing (6-Phenyl-piperidin-2-yl)-methanol?

- Methodological Answer : Synthesis typically involves multi-step protocols, including:

- Piperidine ring formation : Alkylation or reductive amination to introduce substituents.

- Hydroxymethyl group incorporation : Achieved via nucleophilic substitution or reduction of ester intermediates.

- Optimized conditions : Use of catalysts (e.g., triethylamine) and solvents (e.g., dichloromethane) under controlled temperatures (20–60°C) to enhance yield (75–90%) and purity (>95%) .

- Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane gradients) to isolate the product .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks for piperidine protons (δ 1.5–3.0 ppm) and hydroxymethyl groups (δ 3.5–4.0 ppm). Aromatic protons from the phenyl ring appear at δ 7.0–7.5 ppm .

- High-Performance Liquid Chromatography (HPLC) :

- Use C18 columns with acetonitrile/water mobile phases (70:30) for purity assessment (>98%) .

- Mass Spectrometry (MS) :

- ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]⁺ at m/z 218) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, given methanol’s toxicity (LD₅₀ ~5,600 mg/kg in rats) .

- Waste Disposal : Neutralize residual compound with dilute acid/base before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound derivatives?

- Methodological Answer :

- Derivatization Strategies :

- Hydroxymethyl modification : Oxidize to carboxylic acids or reduce to methyl groups to alter polarity .

- Phenyl ring substitution : Introduce electron-withdrawing groups (e.g., -F, -Cl) to enhance binding affinity to targets like G-protein-coupled receptors .

- Biological Assays :

- Enzyme inhibition assays : Measure IC₅₀ values against kinases or proteases using fluorescence-based kits .

- In vitro cytotoxicity : Test derivatives in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .

Q. What methodologies are recommended for resolving discrepancies in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Reproducibility Checks :

- Standardize assay conditions (e.g., pH, temperature, cell passage number) .

- Orthogonal Validation :

- Cross-validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) for binding studies .

- Purity Verification :

- Re-analyze compound batches via HPLC-MS to rule out impurities (>99% purity required) .

Q. How can selective functionalization of the hydroxymethyl group in this compound be achieved for derivatization?

- Methodological Answer :

- Protection/Deprotection :

- Use tert-butyldimethylsilyl (TBS) chloride to protect the -OH group, enabling selective alkylation or acylation of the piperidine nitrogen .

- Oxidation/Reduction :

- Oxidize the hydroxymethyl group to a ketone using Jones reagent (CrO₃/H₂SO₄) for subsequent nucleophilic additions .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.